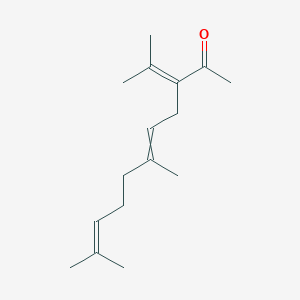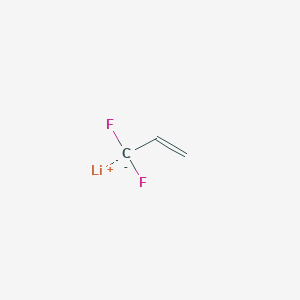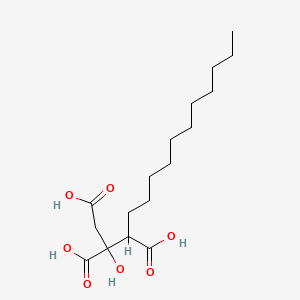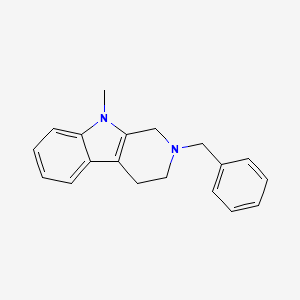
2-Benzyl-9-methyl-2,3,4,9-tetrahydro-1H-beta-carboline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-9-methyl-2,3,4,9-tetrahydro-1H-beta-carboline is a derivative of beta-carboline, a class of compounds known for their diverse biological activities. Beta-carbolines are naturally occurring indole alkaloids found in various plants, foods, and even human tissues. They have been studied for their potential neuroprotective, cognitive-enhancing, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-9-methyl-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the beta-carboline structure .
Industrial Production Methods
Industrial production methods for beta-carbolines often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-9-methyl-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives, such as carbolinones.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atom, can lead to the formation of N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted beta-carbolines, carbolinones, and other derivatives with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Benzyl-9-methyl-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with various molecular targets:
Monoamine Oxidase Inhibition: The compound can inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine.
Neurotransmitter Reuptake Inhibition: It also inhibits the reuptake of serotonin and norepinephrine, enhancing their levels in the brain.
Antioxidant Activity: The compound exhibits antioxidant properties, protecting cells from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Tryptoline: Another beta-carboline derivative, known for its monoamine oxidase inhibitory activity.
9-Methyl-beta-carboline: A synthetic derivative with neuroprotective and cognitive-enhancing properties.
Uniqueness
2-Benzyl-9-methyl-2,3,4,9-tetrahydro-1H-beta-carboline stands out due to its specific benzyl and methyl substitutions, which confer unique biological activities and potential therapeutic applications .
Properties
CAS No. |
65967-54-6 |
|---|---|
Molecular Formula |
C19H20N2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-benzyl-9-methyl-3,4-dihydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C19H20N2/c1-20-18-10-6-5-9-16(18)17-11-12-21(14-19(17)20)13-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 |
InChI Key |
CCHXYCDFGGTDTO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCN(C2)CC3=CC=CC=C3)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


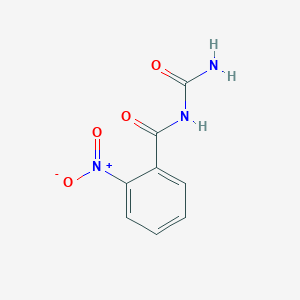
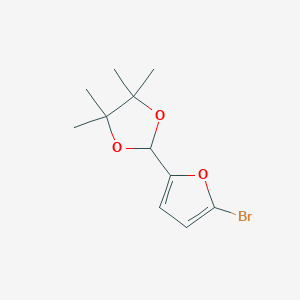
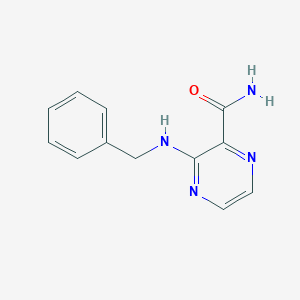

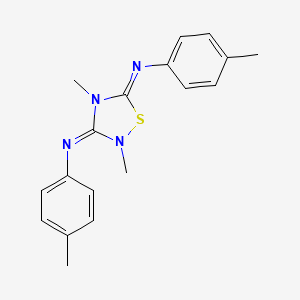

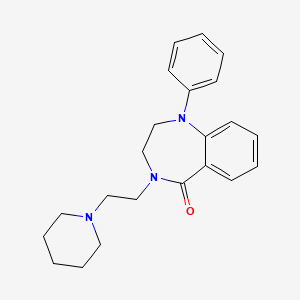
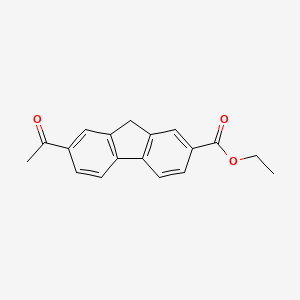
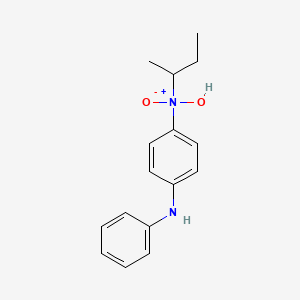
![N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide](/img/structure/B14487135.png)

